methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate
CAS No.: 1251597-30-4
Cat. No.: VC6573741
Molecular Formula: C21H15N5O5
Molecular Weight: 417.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251597-30-4 |
|---|---|
| Molecular Formula | C21H15N5O5 |
| Molecular Weight | 417.381 |
| IUPAC Name | methyl 5-[[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C21H15N5O5/c1-29-20(27)16-10-9-14(30-16)12-26-21(28)25-11-5-8-15(18(25)23-26)19-22-17(24-31-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
| Standard InChI Key | ICQXKNLBMXOPFJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure features a central triazolopyridine ring fused to a furan carboxylate group and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. The triazolopyridine core (a bicyclic system combining triazole and pyridine rings) is substituted at position 2 with a methyl group linked to the furan-2-carboxylate moiety. At position 8 of the triazolopyridine, the oxadiazole ring is attached via a phenyl group, introducing aromatic and electron-deficient characteristics.
Functional Group Contributions
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Furan Ring: The furan moiety contributes electron-rich aromaticity, potentially enhancing binding interactions in biological systems.
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Oxadiazole: The 1,2,4-oxadiazole group is a bioisostere for carboxylic acids and esters, often improving metabolic stability in drug candidates.
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Triazolopyridine: This nitrogen-rich heterocycle is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
Molecular Data
Synthesis and Reaction Pathways
Key Challenges
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Regioselectivity: Ensuring proper orientation during cyclization steps to avoid isomeric byproducts.
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Functional Group Compatibility: The oxadiazole’s sensitivity to strong acids/bases necessitates mild reaction conditions.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and ring fusions.
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Mass Spectrometry: High-resolution MS validates the molecular formula and detects fragmentation patterns.
Stability and Reactivity Profile
Thermal and Chemical Stability
The compound is stable under standard laboratory storage conditions (room temperature, inert atmosphere) but may degrade under prolonged exposure to:
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Acidic/Basic Conditions: Protonation of the oxadiazole’s nitrogen atoms or hydrolysis of the ester group.
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Oxidizing Agents: Potential oxidation of the furan ring or triazole moiety.
Solvent Compatibility
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Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for reactions.
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Non-Polar Solvents: Limited solubility in hexane or toluene restricts utility in certain synthetic steps.
Future Research Directions
Synthetic Optimization
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Catalytic Methods: Employing palladium-catalyzed cross-couplings to streamline triazolopyridine functionalization.
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Green Chemistry: Investigating solvent-free or aqueous-phase reactions to improve sustainability.
Biological Screening
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In Vitro Assays: Prioritizing cytotoxicity, antimicrobial, and kinase inhibition screens.
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Structure-Activity Relationship (SAR): Modifying the furan ester or oxadiazole phenyl group to enhance potency.
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